molecular formula C8H6BrNOS B3262353 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one CAS No. 35452-55-2

6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

Cat. No.: B3262353
CAS No.: 35452-55-2
M. Wt: 244.11 g/mol
InChI Key: GOWQOGQMHZNPFN-UHFFFAOYSA-N
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Description

6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is a brominated benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged scaffold known for its diverse biological activities, making it a valuable building block for developing novel therapeutic agents . Benzothiazole compounds have demonstrated potent and selective biological activities in research models, particularly in oncology. Structurally similar 2,6-disubstituted benzothiazoles have shown promising anti-cancer activity in screening studies against various human cancer cell lines, including breast cancer models . Furthermore, research indicates that benzothiazole derivatives can function as Retinoid X Receptor-α (RXRα) antagonists, inducing G2/M cell cycle arrest and downregulating Cyclin B1 and CDK1 protein expression, thereby mediating anti-proliferative efficacy . Beyond oncology, the benzothiazole scaffold is extensively investigated for neurological applications . Research shows that certain benzothiazole derivatives exhibit potent anticonvulsant properties in Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (Sc-PTZ) seizure tests, highlighting their potential in managing neurodegenerative disorders and central brain ischemia . The core structure is also a key component in imaging agents, such as Pittsburgh compound B (PiB), which is used to study amyloid plaques in Alzheimer's disease research . This compound is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWQOGQMHZNPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 6 Bromo 3 Methylbenzo D Thiazol 2 3h One

General Synthetic Routes to the Benzothiazolone Core

The construction of the foundational benzothiazol-2(3H)-one structure is a critical first step. This is typically achieved through cyclization reactions that form the fused five-membered thiazole (B1198619) ring onto a benzene (B151609) backbone. Subsequent modification, such as alkylation at the nitrogen atom, completes the synthesis of the core scaffold prior to further derivatization.

Cyclization Reactions for Benzothiazolone Ring Formation

The most prevalent method for constructing the benzothiazole (B30560) ring system involves the condensation of a 2-aminobenzenethiol with a suitable one-carbon (C1) synthon. mdpi.com Various reagents can serve as the C1 source, leading to the formation of the thiazole ring. For the synthesis of the benzothiazol-2(3H)-one core, reagents like phosgene, its derivatives, or urea (B33335) are often employed. The reaction proceeds via nucleophilic attack of the thiol and amino groups of the 2-aminobenzenethiol onto the electrophilic carbon of the C1 synthon, followed by intramolecular cyclization and elimination to yield the stable benzothiazolone ring.

Alternative strategies include intramolecular cyclization of thiobenzamides, which can be promoted by oxidizing agents like phenyliodine(III) bis(trifluoroacetate) (PIFA) or cerium ammonium (B1175870) nitrate (B79036) (CAN) under mild conditions. mdpi.com

N-Alkylation Strategies for 3-Methyl Substitution

Once the benzothiazol-2(3H)-one core is established, the methyl group is introduced at the N-3 position. This is a standard N-alkylation reaction where the nitrogen atom acts as a nucleophile. Common methylating agents such as methyl iodide or dimethyl sulfate (B86663) are used, typically in the presence of a base to deprotonate the N-H of the thiazolone, thereby increasing its nucleophilicity. The choice of solvent and base is crucial to ensure efficient and selective N-methylation over potential O-methylation.

A related method involves the methylation of 2-methylbenzo[d]thiazole with iodomethane, which results in the formation of a 2,3-dimethylbenzo[d]thiazol-3-ium iodide salt. nih.gov While this specific reaction starts from a different precursor, it demonstrates a common strategy for introducing a methyl group onto the thiazole nitrogen. Another approach uses methyl toluene-p-sulphonate, which can be a more potent methylating agent, particularly for less reactive substrates. rsc.org This method is effective for the methylation of related benzothiazol-2(3H)-imines and can be applied to the corresponding 'one' derivatives. rsc.org

Method Reagents Conditions Product Reference
N-MethylationMethyl iodideReflux, 45 h3-Methyl-2-(substituted amino)benzothiazolium salt rsc.org
N-MethylationMethyl toluene-p-sulphonate100 °C, 1 h3-Methyl-2-(substituted amino)benzothiazolium salt rsc.org
N-MethylationIodomethane, Anhydrous ethanolReflux, 15 h2,3-dimethylbenzo[d]thiazol-3-ium iodide nih.gov

Directed Synthesis of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

The synthesis of the target compound requires the specific placement of a bromine atom at the C-6 position and a methyl group at the N-3 position. This can be accomplished through two primary sequential pathways: bromination followed by methylation, or methylation followed by bromination.

Regioselective Bromination Methods at the C-6 Position

Introducing a bromine atom regioselectively at the C-6 position of the benzothiazolone ring is a key challenge. The electronic nature of the fused ring system directs electrophilic substitution. Direct bromination of the benzothiazolone core or its N-methylated derivative can be achieved using electrophilic brominating agents.

One established method for the bromination of related heterocyclic systems like 2,1,3-benzothiadiazoles involves using elemental bromine in a strong acidic medium such as aqueous hydrobromic acid or nitric acid. google.com This approach facilitates direct bromination onto the benzene ring. For instance, the bromination of a related thiazolo[3,2-a]benzimidazole derivative using bromine in glacial acetic acid leads to substitution at the C-6 position of the benzimidazole (B57391) ring, highlighting the feasibility of direct bromination on these types of fused systems. nih.gov Another strategy involves the use of iridium-catalyzed C-H borylation, which allows for the introduction of a boryl group at specific positions (including C-6) that can then be converted to a bromo group. nih.gov

Method Substrate Reagents Conditions Product Reference
Electrophilic BrominationThiazolo[3,2-a]benzimidazole esterBromine, Glacial Acetic AcidReflux6-Bromo-thiazolo[3,2-a]benzimidazole ester nih.gov
Direct Bromination2,1,3-BenzothiadiazoleElemental Bromine, aq. HBr or HNO₃-Bromo-2,1,3-benzothiadiazole google.com

Sequential Functionalization for Combined N-Methyl and C-6 Bromo Substituents

The assembly of this compound can be approached by carefully sequencing the N-methylation and C-6 bromination steps.

Pathway 1: Methylation followed by Bromination In this sequence, 3-methylbenzo[d]thiazol-2(3H)-one is first synthesized as described in section 2.1.2. This intermediate is then subjected to electrophilic bromination. The pre-existing methyl group and the heteroatoms in the thiazolone ring influence the regioselectivity of the bromination, directing the incoming electrophile. Research on the synthesis of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid ethyl ester demonstrates this pathway, where the 3-methylated precursor is successfully brominated to yield the 6-bromo product. nih.gov

Pathway 2: Bromination followed by Methylation Alternatively, the synthesis can commence with a brominated starting material. For example, starting with 4-bromo-2-aminothiophenol, cyclization would yield 6-bromobenzo[d]thiazol-2(3H)-one. Subsequent N-methylation of this intermediate, using reagents like methyl iodide or dimethyl sulfate, would furnish the final product. This approach is advantageous if the initial brominated starting material is readily available or if the bromination of the benzothiazolone core lacks the desired regioselectivity. The synthesis of radiolabeled purine (B94841) derivatives, where 6-bromopurine (B104554) is methylated to give 6-bromo-7-[11C]methylpurine, serves as an analogy for this synthetic strategy. nih.gov

Alternative Synthetic Pathways (e.g., Copper-catalyzed cyclization)

Modern synthetic methods offer alternative routes to the benzothiazole core that can incorporate the required substituents. Copper-catalyzed intramolecular C-S bond formation is a powerful tool for constructing the thiazole ring. nih.gov This method often involves the cyclization of substrates like N-(2-halophenyl)thioamides or related precursors. By starting with an appropriately substituted precursor, such as an N-methylated and C-4 brominated thioanilide (which corresponds to the C-6 position in the final product), it is conceivable to form the this compound ring system in a single, copper-catalyzed cyclization step. This approach can offer high efficiency and good functional group tolerance.

Advanced Derivatization and Functionalization Reactions

The this compound scaffold possesses several reactive sites that allow for advanced derivatization. The most prominent of these is the bromo-substituent on the benzene ring, which is an excellent handle for transition metal-catalyzed cross-coupling reactions. Additionally, the heterocyclic core, including the carbonyl group, offers avenues for further functionalization, such as cycloaddition reactions after appropriate activation and direct modifications of the carbonyl moiety.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Moiety

The carbon-bromine bond at the C6-position of the benzothiazole ring is a key site for the introduction of molecular diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at this position, enabling the synthesis of a wide array of novel derivatives.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. organic-chemistry.orgwikipedia.org This reaction is particularly effective for the arylation of bromo-heterocycles. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

While specific studies on this compound are not extensively documented in the reviewed literature, the Suzuki coupling of the closely related substrate, 2-amino-6-bromobenzothiazole (B93375), has been successfully demonstrated, providing an excellent model for the reactivity of the target compound. nih.gov In these studies, 2-amino-6-bromobenzothiazole was coupled with various arylboronic acids and esters using a Pd(0) catalyst in solvents like 1,4-dioxane (B91453) or DMF to afford the corresponding 6-arylbenzothiazole derivatives in moderate to high yields. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups on the coupling partners. tcichemicals.com

A proposed Suzuki-Miyaura reaction for this compound is shown below:

Image of a proposed Suzuki-Miyaura reaction for this compound

Arylboronic acids are coupled with this compound in the presence of a palladium catalyst and a base to yield 6-aryl-3-methylbenzo[d]thiazol-2(3H)-one derivatives.

The table below summarizes typical conditions adapted from studies on analogous substrates. nih.govresearchgate.net

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1003168 nih.gov
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF1002564 nih.gov
3Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF1002872 nih.gov
43,5-Bis(trifluoromethyl)phenylboronic esterPd(dppf)Cl₂ (5)K₃PO₄1,4-Dioxane1002475 nih.gov

This interactive table presents optimized conditions for the Suzuki-Miyaura coupling based on analogous 2-amino-6-bromobenzothiazole reactions. The yields are as reported for the analogous substrate and serve as a predictive reference.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, offering significant advantages over traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org

The application of this reaction to this compound would allow for the introduction of a diverse range of primary and secondary amines at the C6-position. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos), enable the coupling of a wide variety of amines under relatively mild conditions. nih.gov

A general scheme for the Buchwald-Hartwig amination of the title compound is proposed below:

Image of a proposed Buchwald-Hartwig amination for this compound

Primary or secondary amines are coupled with this compound using a palladium catalyst, a phosphine ligand, and a base to produce 6-amino-substituted derivatives.

The following table outlines typical conditions for the Buchwald-Hartwig amination of aryl bromides, which could be adapted for this compound. nih.gov

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Aniline[Pd(allyl)Cl]₂ (1)XPhos (4)t-BuONaToluene100
2MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene80
3BenzylaminePd(OAc)₂ (2)t-BuXPhos (4)Cs₂CO₃Toluene100
4Indole[Pd(allyl)Cl]₂ (2)TrixiePhos (8)t-BuOLiToluene100

This interactive table shows representative conditions for the Buchwald-Hartwig amination of aryl bromides, serving as a guide for derivatizing the target compound.

Beyond the Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed couplings can be employed to functionalize the bromo moiety.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct method for vinylation. organic-chemistry.orgwikipedia.org The reaction typically uses a palladium catalyst, a base (often an amine like triethylamine (B128534) or an inorganic base like potassium carbonate), and can be performed with or without phosphine ligands. libretexts.org This would allow for the synthesis of 6-vinyl-3-methylbenzo[d]thiazol-2(3H)-one derivatives, which are valuable intermediates for further transformations. Studies on the Heck coupling of other bromo-heterocycles, such as 6-bromothieno[2,3-d]pyrimidines, have shown the reaction to be highly dependent on the choice of catalyst, base, and solvent. rsc.org

Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds by reacting terminal alkynes with aryl halides. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. youtube.comyoutube.com Applying this reaction to this compound would yield 6-alkynyl derivatives, which are versatile building blocks in materials science and medicinal chemistry. nih.gov

The table below summarizes representative conditions for these alternative coupling reactions as applied to aryl bromides.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolvent
Heck rsc.orgn-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃DMA
Sonogashira organic-chemistry.orgPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF

This interactive table outlines general conditions for Heck and Sonogashira reactions on aryl bromides.

[3+2] Cycloaddition Reactions for Heterocycle Annulation

[3+2] Cycloaddition reactions are powerful tools for constructing five-membered rings. While the this compound ring itself is not a typical 1,3-dipole, it can be derivatized to participate in such reactions. For instance, related benzothiazole systems can be converted into reactive intermediates like azomethine ylides, which then undergo cycloaddition.

One potential strategy involves the reaction of a derivatized benzothiazole with an electron-deficient alkene. For example, multi-component reactions involving 2-aminobenzothiazole, aldehydes, and other reagents can lead to the formation of fused heterocyclic systems through processes that involve cycloaddition-like steps. researchgate.netnih.gov A plausible, albeit speculative, pathway for the title compound could involve its transformation into a thiazolium ylide, which could then react with various dipolarophiles to annulate a new heterocyclic ring onto the benzothiazole core. This would represent a sophisticated strategy for creating complex, polycyclic architectures.

Modifications at the Carbonyl Group

The carbonyl group at the C2 position is part of a cyclic thiocarbamate (or thione-carbamate) linkage. This functionality is generally stable but can undergo specific transformations under appropriate conditions.

Common reactions targeting amide or carbamate (B1207046) carbonyls include reduction or conversion to a thiocarbonyl. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl group to a methylene (B1212753) (CH₂) group, yielding the corresponding 2,3-dihydro-3-methylbenzothiazole derivative.

Another potential modification is thionation, using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This would convert the carbonyl group (C=O) into a thiocarbonyl group (C=S), yielding the corresponding 6-bromo-3-methylbenzo[d]thiazole-2(3H)-thione. This thionated product offers a new site for further synthetic elaborations, particularly in reactions involving sulfur chemistry.

Additionally, reactions with powerful organometallic nucleophiles, such as Grignard reagents or organolithium compounds, could lead to the opening of the thiazolone ring or addition to the carbonyl group, although such reactions would likely require carefully controlled conditions to avoid undesired side reactions.

Side-Chain Functionalization (e.g., bromomethyl derivatives)

The functionalization of the methyl group at the 3-position of the this compound core represents a key strategy for the introduction of further molecular diversity. This transformation allows for the subsequent linkage of various substituents, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. A primary method for achieving this functionalization is through the conversion of the 3-methyl group into a 3-(bromomethyl) group.

The most common and effective method for the bromination of a methyl group adjacent to a heterocyclic or aromatic system is the Wohl-Ziegler reaction. wikipedia.orgchem-station.commasterorganicchemistry.commychemblog.com This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, such as carbon tetrachloride (CCl₄). The reaction is initiated by a radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using UV light. wikipedia.org

The mechanism of the Wohl-Ziegler reaction proceeds via a free-radical chain process. mychemblog.comorganic-chemistry.org The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the 3-methyl group of this compound, forming a resonance-stabilized radical intermediate. This intermediate subsequently reacts with a bromine molecule (present in low concentrations from the reaction of NBS with trace HBr) to yield the desired 3-(bromomethyl) derivative and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

While direct literature on the side-chain bromination of this compound is not extensively available, the application of Wohl-Ziegler conditions to similar N-methyl heterocyclic systems provides a strong basis for its feasibility. For instance, the side-chain bromination of various alkyl-substituted aromatic and heterocyclic compounds using NBS is a well-established synthetic transformation. mychemblog.comscientificupdate.com

The expected reaction to form the bromomethyl derivative is outlined below:

Reaction Scheme:

Table 1: Hypothetical Reaction Data for the Side-Chain Bromination of this compound

EntryStarting MaterialReagentsSolventInitiatorProductYield (%)
1This compoundN-Bromosuccinimide (NBS)CCl₄AIBN6-Bromo-3-(bromomethyl)benzo[d]thiazol-2(3H)-one(Not Reported)
2This compoundN-Bromosuccinimide (NBS)CCl₄Benzoyl Peroxide6-Bromo-3-(bromomethyl)benzo[d]thiazol-2(3H)-one(Not Reported)
3This compoundN-Bromosuccinimide (NBS)CCl₄UV light6-Bromo-3-(bromomethyl)benzo[d]thiazol-2(3H)-one(Not Reported)

This table is illustrative and based on general principles of the Wohl-Ziegler reaction, as specific experimental data for this exact transformation was not found in the surveyed literature.

The resulting 6-bromo-3-(bromomethyl)benzo[d]thiazol-2(3H)-one is a versatile intermediate. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as azides, amines, ethers, and thioethers, at the 3-position side chain, further expanding the chemical space accessible from the parent compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Bromo 3 Methylbenzo D Thiazol 2 3h One and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within molecules containing chromophoric systems. In the case of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one and its derivatives, the fused aromatic and heterocyclic ring system constitutes a significant chromophore. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy antibonding orbitals (π*).

The UV-Vis spectrum of a benzothiazolone derivative is characterized by absorption bands that correspond to specific electronic transitions. Generally, the spectra of these compounds exhibit two main absorption regions. The high-energy region, typically observed at shorter wavelengths (around 200-250 nm), is attributed to π → π* transitions within the benzenoid system. The lower-energy region, appearing at longer wavelengths (280-350 nm), is also due to π → π* transitions, often coupled with n → π* transitions originating from the non-bonding electrons on the nitrogen and sulfur atoms of the thiazolone ring. niscpr.res.in

The electronic properties of the substituents on the benzothiazole (B30560) core significantly influence the position (λmax) and intensity of these absorption bands. The presence of a bromine atom at the 6-position and a methyl group at the 3-position in this compound is expected to modulate the electronic distribution within the chromophore compared to the unsubstituted parent compound.

The bromine atom, being an electron-withdrawing group through its inductive effect yet a π-donating group through resonance, can cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system and the perturbation of the energy levels of the molecular orbitals. Theoretical studies on substituted benzothiazoles have shown that electron-withdrawing groups like a nitro group can lead to a significant red shift in the absorption spectrum. nih.gov While bromine's effect is more nuanced, a shift to longer wavelengths is generally anticipated. The methyl group at the N-3 position, being an electron-donating group, can also contribute to a bathochromic shift and potentially influence the intensity of the absorption bands.

The polarity of the solvent used for spectral analysis can also impact the position of the absorption bands. Polar solvents can stabilize the excited state more than the ground state, leading to shifts in λmax. For instance, studies on related benzothiazole derivatives have shown variations in their absorption maxima when measured in different solvents, indicating the sensitivity of their electronic transitions to the surrounding medium. researchgate.net

Compound NameSolventλmax (nm)Transition Type
2-(4-Bromophenyl)benzothiazoleMethanol~330-340π → π* / n → π
2-PhenylbenzothiazoleMethanol~330-340π → π / n → π
1,3-bis(6-bromobenzothiazoleamino)squaraine1-Methyl-2-pyrrolidinone~345π → π

This table is generated based on data from related compounds to provide a comparative context. niscpr.res.inmdpi.com

The data illustrates that benzothiazole derivatives typically exhibit strong absorption in the 330-345 nm range, which is consistent with the expected π → π* and n → π* transitions within the conjugated system. niscpr.res.inmdpi.com For this compound, it is predicted that the primary absorption bands would appear in a similar region, with the exact λmax values being influenced by the combined electronic effects of the bromo and methyl substituents.

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Methylbenzo D Thiazol 2 3h One

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Geometry, and Conformational Preferences

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to determine the ground-state properties of molecules. scirp.org For 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), are employed to predict its most stable three-dimensional structure. mdpi.comnih.gov

Molecular Geometry: DFT optimization provides precise information on bond lengths, bond angles, and dihedral angles. researchgate.net In related benzothiazole (B30560) structures, the fused benzene (B151609) and thiazole (B1198619) rings are nearly planar. researchgate.net For instance, in 6-bromo-2-methylsulfanyl-1,3-benzothiazole, the dihedral angle between the benzene and thiazole rings is a mere 0.9(1)°. researchgate.net The geometry of this compound is expected to be largely planar, with the methyl group attached to the nitrogen atom being the main feature out of the primary plane. Key geometric parameters such as the lengths of the C=O, C-S, C-N, and C-Br bonds are accurately calculated, providing a structural foundation for understanding its chemical behavior. nbu.edu.sa

Electronic Structure: A fundamental aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. scirp.orgmdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. mdpi.com In benzothiazole derivatives, the HOMO is often located on the benzothiazole moiety, while the LUMO may be situated on other parts of the molecule, indicating the direction of charge transfer during electronic excitations. ukm.my The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the benzothiazole ring system will modulate the energies of these orbitals.

Conformational Preferences: While the core benzothiazole ring system is rigid, conformational analysis for this molecule would focus on the orientation of the methyl group. DFT calculations can determine the rotational barrier around the N-CH₃ bond to identify the lowest energy conformation. For more complex benzothiazole derivatives, DFT is used to explore different conformers and their relative stabilities, which is crucial for understanding their interactions in biological or material systems. nbu.edu.sa

The following is an interactive data table representing typical geometric parameters for a benzothiazole ring system, as would be calculated by DFT. The values are illustrative and based on findings for related structures. researchgate.netnbu.edu.saacademie-sciences.fr

ParameterAtom Pair/TripletTypical Calculated Value
Bond Length C=N~ 1.30 Å
C-S (in ring)~ 1.76 Å
C-C (aromatic)~ 1.40 Å
C-N~ 1.38 Å
Bond Angle C-N-C~ 109°
C-S-C~ 90°
Dihedral Angle Benzene-Thiazole< 5°

Time-Dependent DFT (TD-DFT) for Prediction of Electronic Spectra and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. It is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. ukm.myacademie-sciences.fr

By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net These calculations help identify the nature of the electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved in the excitation. scirp.org For example, studies on benzothiazole derivatives show that the main electronic transitions often involve HOMO to LUMO excitations. scirp.org

The predicted spectra can be compared with experimental results to validate the computational method. ukm.my Furthermore, TD-DFT is instrumental in understanding how structural modifications, such as the introduction of the bromo and methyl substituents, affect the optical properties. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. The theory can also be used to compute other optical properties, such as emission spectra (fluorescence), which is relevant for applications in materials science like organic light-emitting diodes (OLEDs). mdpi.com

This interactive table shows representative TD-DFT calculation results for benzothiazole derivatives, illustrating the kind of data obtained for predicting optical properties. scirp.orgresearchgate.netnih.gov

PropertyDescriptionTypical Calculated Value
Excitation Energy (E) Energy required for the main electronic transition.~ 3.5 - 4.5 eV
Absorption Wavelength (λmax) Wavelength of maximum light absorption.~ 270 - 350 nm
Oscillator Strength (f) Theoretical intensity of the absorption peak.> 0.1 (for strong transitions)
Dominant Transition Orbitals involved in the excitation.HOMO → LUMO

Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms and Stereoselectivity

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, proposing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. While specific MEDT studies on this compound are not prevalent in the literature, the principles of analyzing electron density to understand reactivity are often applied using DFT-based tools.

The reactivity of the compound can be explored through the analysis of the molecular electrostatic potential (MEP) and global reactivity descriptors. scirp.orgnih.gov The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. scirp.org For this compound, the carbonyl oxygen would be an electron-rich, nucleophilic site, while regions near the hydrogen atoms of the benzene ring would be more electrophilic.

Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), provide quantitative measures of reactivity. mdpi.comnih.gov These indices help predict how the molecule will behave in different chemical environments. For instance, quantum chemical studies on the reaction of related benzothiazole-2-thiol with other molecules have used these DFT-based reactivity models to understand complex, multi-step reaction pathways and regioselectivity. nih.govresearchgate.net Such an approach allows for the theoretical investigation of reaction mechanisms, transition states, and product formation, providing insights that are conceptually aligned with MEDT's focus on electron density changes.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. faccts.de It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

Key interactions that would be revealed by an NBO analysis include:

π → π * interactions within the aromatic system, confirming electron delocalization.

Interactions involving the lone pairs on the oxygen, nitrogen, and sulfur atoms with adjacent anti-bonding orbitals, which stabilize the molecule.

The influence of the bromine substituent on the electronic structure through its lone pairs and inductive effects.

NBO analysis also provides natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how molecules pack in the solid state. nih.gov

The following interactive table summarizes the type of donor-acceptor interactions and stabilization energies (E(2)) that NBO analysis would typically reveal for a molecule like this compound.

Donor NBOAcceptor NBOInteraction TypeTypical E(2) (kcal/mol)
π (C=C)π* (C=C)Intramolecular π-delocalization15 - 25
LP (O)σ* (C-N)Lone pair delocalization5 - 15
LP (N)π* (C=C)Lone pair delocalization20 - 40
LP (Br)σ* (C-C)Halogen lone pair interaction1 - 5

Solvation and Substituent Effects on Chemical Reactivity and Stability

Computational chemistry allows for the investigation of how a molecule's environment and its structural features affect its properties.

Solvation Effects: The behavior of this compound can change significantly in a solution compared to the gas phase. Solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, can be incorporated into DFT calculations to simulate the presence of a solvent. mdpi.com These models are used to study how properties like geometric structure, electronic spectra, and reaction energetics are influenced by the polarity of the solvent. scirp.org For instance, a comparative TD-DFT analysis in both gas and aqueous phases can reveal shifts in absorption spectra due to solvent interactions. scirp.org

Substituent Effects: The bromo and methyl groups on the benzothiazole core have distinct electronic effects that modulate the molecule's reactivity and stability. The bromine atom acts as an electron-withdrawing group through induction but can also be a weak π-donor through resonance. The methyl group is a classical electron-donating group. DFT studies can systematically analyze these effects. For example, by comparing the calculated properties of this compound with its unsubstituted parent compound, one can quantify the impact of these substituents on the HOMO-LUMO gap, dipole moment, and charge distribution. mdpi.com Studies on related benzothiazoles have shown that electron-donating and electron-withdrawing groups significantly influence intramolecular hydrogen bonding and other electronic properties. ukm.my

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to develop mathematical models that correlate the structural or physicochemical properties of a group of compounds with a specific target property, such as biological activity or a physical characteristic.

While a specific QSPR model for this compound is not available, one could be developed for the broader class of benzothiazole derivatives. The process would involve:

Dataset Compilation: Assembling a series of benzothiazole derivatives with known experimental data for a target property (e.g., anticancer activity, fluorescence quantum yield). nih.gov

Descriptor Calculation: Using DFT and other computational methods to calculate a wide range of molecular descriptors for each compound in the series. These can include electronic descriptors (HOMO/LUMO energies, dipole moment), constitutional descriptors (molecular weight), and topological descriptors. mdpi.comnih.gov

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the calculated descriptors to the experimental property.

Validation: Testing the predictive power of the QSPR model using internal and external validation techniques to ensure its robustness and reliability.

Once validated, such a model could be used to predict the properties of new, unsynthesized benzothiazole derivatives, including this compound, thereby accelerating the discovery and design of new functional molecules.

Reactivity and Reaction Mechanisms of 6 Bromo 3 Methylbenzo D Thiazol 2 3h One

Reactivity of the Bromine Atom: Substitution and Elimination Reactions

The bromine atom at the C-6 position of the benzene (B151609) ring is a key site for functionalization, primarily through substitution reactions. As an aryl halide, it is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) unless the ring is sufficiently activated by strong electron-withdrawing groups. The benzothiazolone moiety itself is electron-withdrawing, which does provide some activation for the benzene ring. wikipedia.org

More commonly, the bromine atom participates in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples of such transformations applicable to aryl bromides include:

Suzuki-Miyaura Coupling: Reaction with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce a vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-arylated products.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to yield aryl alkynes.

While less common for aryl halides, elimination reactions to form a transient aryne intermediate can occur under forcing conditions, such as treatment with a very strong base like sodium amide. However, cross-coupling reactions remain the predominant pathway for modifying the C-6 position.

Reactivity of the Benzothiazolone Heterocycle: Aromaticity and Tautomerism Considerations

Tautomerism is a key consideration in many heterocyclic systems. For benzothiazol-2(3H)-ones, a potential equilibrium exists between the amide (lactam) form and the imidic acid (lactim) form. However, in 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one, the presence of the methyl group on the nitrogen atom (N-3) precludes this type of tautomerism. The structure is effectively "locked" in the 2-oxo (amide) form. This is in contrast to related compounds like 2-mercaptobenzothiazole, which exhibit significant thione-thiol tautomerism. ccsenet.org

Table 1: Aromaticity and Tautomerism Features
FeatureDescription for this compound
Core StructureBenzene ring fused to a 1,3-thiazole ring. wikipedia.org
AromaticitySignificant π-electron delocalization across the fused ring system, providing aromatic stability. wikipedia.orgnih.gov
TautomerismLocked in the 2-oxo (amide) form due to the N-3 methyl group, preventing lactam-lactim tautomerism.

Role of the N-Methyl Group in Reactivity Modulation

The methyl group attached to the N-3 position plays a critical role in modulating the reactivity of the entire molecule through several mechanisms:

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density within the heterocyclic ring, potentially influencing the rates and regioselectivity of electrophilic or nucleophilic reactions on the ring system.

Steric Hindrance: The methyl group can sterically hinder the approach of reagents to the adjacent C-2 carbonyl group and the nitrogen atom itself.

Blocking Tautomerism: As mentioned previously, the N-methyl group prevents N-H tautomerization, which simplifies the reactive profile of the molecule by locking its structure. thieme-connect.de

Directing Reactions: In some cases, N-alkylation in thiazole (B1198619) systems is a key step. For instance, N-methylation can activate the thiazole ring for subsequent reduction and hydrolysis to form an aldehyde. wikipedia.org

Computational studies on substituted benzothiazoles have shown that modifying substituents significantly alters the molecule's reactivity profile, including its HOMO-LUMO energy gap, which is an indicator of kinetic stability. mdpi.comresearchgate.net The N-methyl group is an integral part of this electronic and steric landscape.

Reaction Pathways in Derivatization: Mechanistic Insights from Computational and Experimental Data

The derivatization of this compound can proceed through reactions at several sites, primarily the C-6 bromine, the aromatic ring, and the heterocyclic portion.

Experimental Insights: Research has demonstrated that the 6-bromo-2-benzothiazolone scaffold can be readily alkylated at the nitrogen position. For example, reacting 6-bromo-2-benzothiazolone with various alkyl esters of haloacetic acids yields 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones. mdpi.com This highlights the nucleophilicity of the nitrogen atom in the parent N-H compound, a reactivity that is quenched upon methylation in the title compound.

Derivatization of the C-2 position is also a common strategy. While the N-methyl group prevents direct acylation at the nitrogen, reactions can be designed to modify the exocyclic groups or the ring itself. For instance, the acidity of protons on a carbon atom attached to the C-2 position can be utilized in condensation reactions. thieme-connect.de

Computational Insights: Density Functional Theory (DFT) calculations are powerful tools for predicting molecular reactivity. scirp.org Studies on benzothiazole (B30560) derivatives reveal key information about their electronic structure:

Reactive Sites: Fukui dual descriptor calculations on substituted benzothiazoles have shown that the C-2 and C-6 carbons are often the most electrophilic sites, making them susceptible to nucleophilic attack. ccsenet.org The N-3 nitrogen is typically the most nucleophilic site. ccsenet.org

Electron Distribution: Molecular Electrostatic Potential (MEP) maps illustrate the electron-rich and electron-poor regions of a molecule. For 6-substituted benzothiazolones, the nature of the substituent at C-6 dramatically influences the charge distribution. A bromo substituent leads to a single, large center of negative charge, whereas an electron-withdrawing nitro group creates two distinct negative centers. mdpi.com This distribution directly impacts how the molecule interacts with other reagents.

Table 2: Predicted Reactive Sites from Computational Studies on Benzothiazole Analogs
Atomic SitePredicted ReactivityGoverning FactorReference
C-2 CarbonElectrophilic (susceptible to nucleophiles)Influence of adjacent C=O and heteroatoms ccsenet.org
C-6 CarbonElectrophilic (susceptible to nucleophiles)Attachment of electronegative Bromine ccsenet.org
N-3 NitrogenNucleophilicLone pair of electrons ccsenet.org
Benzene RingSusceptible to electrophilic attackAromatic character wikipedia.org

Oxidation and Reduction Chemistry of the Thiazolone Ring System

The thiazolone ring contains a sulfur atom that is susceptible to oxidation and a heterocyclic structure that can undergo reduction, sometimes with ring cleavage.

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide (B87167) or, with stronger oxidizing agents, a sulfone. This transformation renders the sulfur center non-aromatic. wikipedia.org

Reagents: Common oxidants include meta-chloroperoxybenzoic acid (mCPBA), Oxone®, and potassium permanganate (B83412) (KMnO₄). wikipedia.orgrsc.org

Selectivity: A study on the selective oxidation of the structurally similar benzo[d]isothiazol-3(2H)-ones demonstrated that Selectfluor in an aqueous solution can efficiently and selectively oxidize the sulfur atom to a sulfoxide (S=O) without affecting other parts of the molecule. nih.gov This method is notable for its mild conditions and high yields. The oxidation of 6-Bromo-2-butylbenzo[d]isothiazol-3(2H)-one to its corresponding 1-oxide using this method proceeds in 95% yield. nih.gov

Reduction: The thiazole ring system exhibits varied behavior under reductive conditions.

Stability: It is relatively stable to catalytic hydrogenation with platinum and to metal reductions in acidic media. pharmaguideline.com

Ring Cleavage: Reduction with Raney Nickel can lead to desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com

Reductive Ring Opening: Strong reducing agents like sodium in liquid ammonia (B1221849) can cause the reductive opening of the thiazole ring to yield substituted propenethiolates. researchgate.net The specific products formed depend on the substituents present on the ring. researchgate.net

The stability of the fused benzene ring means that reduction chemistry typically targets the heterocyclic portion of the molecule.

Applications of 6 Bromo 3 Methylbenzo D Thiazol 2 3h One As a Research Tool and Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The structural framework of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one serves as a foundational element for the synthesis of larger, fused heterocyclic systems. The presence of the bromo and methyl groups influences the electronic properties of the ring and provides specific synthetic handles for further chemical modifications.

Construction of Fused Thiazolo[3,2-a]benzimidazole Derivatives

A significant application of the this compound scaffold is in the synthesis of fused thiazolo[3,2-a]benzimidazole derivatives. These tricyclic systems are of considerable interest due to their diverse biological activities. Research has demonstrated that derivatives of this scaffold can be elaborated into more complex structures.

For instance, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone is a key intermediate that can be synthesized and subsequently used to build a variety of heterocyclic systems. nih.govznaturforsch.comresearchgate.net This intermediate is prepared through the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone. nih.govznaturforsch.comresearchgate.net Further reaction of the acetyl group on this bromo-substituted core allows for the construction of other fused rings. For example, treatment of the bromoacetyl derivative with reagents like thiourea, 2-aminothiophenol, or o-phenylenediamine (B120857) leads to the formation of new fused systems containing 1,3-thiazole, 1,4-benzothiazine, or quinoxaline (B1680401) moieties, respectively. nih.govznaturforsch.comnih.gov

Another synthetic route involves the bromination of ethyl 3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate to yield ethyl 6-bromo-3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate. nih.gov This derivative can then be converted to the corresponding hydrazide, which serves as a building block for creating hydrazones with various aldehydes. nih.gov

Table 1: Examples of Synthesized Fused Thiazolo[3,2-a]benzimidazole Derivatives

Starting Material Derivative Reagent Resulting Heterocyclic Moiety Reference
2-Bromo-1-(6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone Thiourea 2-(2-Aminothiazol-4-yl) researchgate.net
2-Bromo-1-(6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone 2-Aminothiophenol 2-(2H-1,4-Benzothiazin-3-yl) nih.gov
2-Bromo-1-(6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone o-Phenylenediamine Quinoxaline nih.gov

Synthesis of 1,2,3-Triazole Hybrids via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool in drug discovery and material science. nih.gov While the synthesis of 1,2,3-triazole-containing hybrids is a common strategy in medicinal chemistry to create novel molecular entities with a broad range of biological activities, a review of the scientific literature did not yield specific examples where this compound was directly utilized as a precursor in the synthesis of 1,2,3-triazole hybrids via click chemistry.

Incorporation into Fluorescent Dyes and Probes for Material Science Research

Benzothiazole (B30560) derivatives are known to be integral components of some fluorescent molecules and probes due to their electronic properties which can contribute to favorable photophysical characteristics. rsc.orgresearchgate.net These probes are designed for applications such as the selective detection of biologically important analytes. For example, fluorescent probes based on the 2-(benzo[d]thiazol-2-yl) scaffold have been developed for the sensitive and selective imaging of cysteine in biological systems. rsc.orgresearchgate.net Additionally, benzothiazolyl-coumarin hybrids have been synthesized and investigated as potential efficient emitting materials. nih.gov However, based on a review of the available scientific literature, there are no specific documented instances of this compound being incorporated into fluorescent dyes or probes for material science research.

Development of Molecular Probes for Mechanistic Biological Research (Non-Clinical)

The this compound scaffold is also valuable in the development of molecular probes for non-clinical biological research. These probes are designed to interact with specific biological targets, such as enzymes and receptors, to elucidate their roles in cellular processes and to understand the structural basis of molecular recognition.

Design of Ligands for Protein-Ligand Interaction Studies (e.g., enzyme inhibition, receptor binding)

Derivatives of the 6-bromo-3-methylthiazolo[3,2-a]benzimidazole framework have been synthesized and evaluated for their interactions with biological systems, indicating their potential as ligands for protein targets. Research has shown that certain compounds from this class are potent immunosuppressors, affecting the function of macrophages and T-lymphocytes. nih.govznaturforsch.comresearchgate.net

Furthermore, some of these derivatives have been identified as significant inhibitors of nitric oxide (NO) generation stimulated by lipopolysaccharide (LPS) in macrophages. nih.govznaturforsch.comresearchgate.net Since excessive NO production is a hallmark of inflammation, these compounds serve as valuable research tools for studying inflammatory pathways and the enzymes involved, such as nitric oxide synthase. The inhibitory effects of these compounds on cell proliferation have also been studied, with some derivatives showing strong cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia. nih.govznaturforsch.comresearchgate.net This suggests potential interactions with proteins crucial for cell survival and proliferation.

Table 2: Biological Activity of Selected 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole Derivatives

Compound Biological Activity Cell Line/System IC50 (µg/ml) Reference
Compound 2 * Cytotoxicity Hep-G2 (Hepatocellular Carcinoma) 3.1 researchgate.netresearchgate.net
HCT-116 (Colon Carcinoma) 4.6 researchgate.netresearchgate.net
1301 (Lymphoblastic Leukemia) 1.8 researchgate.netresearchgate.net
Compound 5 * Cytotoxicity Hep-G2 (Hepatocellular Carcinoma) 3.9 researchgate.netresearchgate.net
HCT-116 (Colon Carcinoma) 5.2 researchgate.netresearchgate.net
1301 (Lymphoblastic Leukemia) 2.5 researchgate.netresearchgate.net
Compound 7a * Cytotoxicity Hep-G2 (Hepatocellular Carcinoma) 2.9 researchgate.netresearchgate.net
HCT-116 (Colon Carcinoma) 3.5 researchgate.netresearchgate.net
1301 (Lymphoblastic Leukemia) 1.5 researchgate.netresearchgate.net

*Compound numbering as per the source literature. researchgate.netresearchgate.net

Investigation of Structure-Activity Relationships for Molecular Recognition

The synthesis of a library of derivatives based on the 6-bromo-3-methylthiazolo[3,2-a]benzimidazole scaffold has enabled the investigation of structure-activity relationships (SAR). nih.govznaturforsch.comresearchgate.net By systematically altering the substituents at the 2-position of the fused heterocyclic system, researchers can probe how different chemical features affect biological activity.

For example, studies on the immunosuppressive and immunostimulatory effects of these compounds revealed that the nature of the substituent at the 2-position is critical. nih.govznaturforsch.comresearchgate.net The introduction of different heterocyclic moieties, such as aminothiazole or substituted benzothiazine, resulted in compounds with varying potencies and even opposing biological effects (immunosuppression vs. immunostimulation). nih.govznaturforsch.comresearchgate.net Specifically, compounds designated as 2 , 5 , and 7a in the source literature were found to be potent immunosuppressors, while compounds 7b , 11b , and 14 acted as immunostimulators. nih.govznaturforsch.comresearchgate.net

These SAR studies are crucial for understanding the molecular recognition events between the small molecule ligands and their biological targets. The data generated helps in building models of the binding site and in designing new molecules with enhanced potency and selectivity for non-clinical research purposes.

Functional Probes for Cellular Pathway Elucidation (in vitro mechanistic studies)

The this compound scaffold serves as a valuable starting point for the synthesis of functional probes to investigate cellular pathways in in vitro settings. By derivatizing this core structure, researchers can create molecules with specific biological activities, allowing for the elucidation of complex cellular mechanisms.

One notable application is in the development of cytotoxic agents. A study by Nagavelli et al. described the synthesis of a series of 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one. nih.govnih.gov These hybrid molecules were evaluated for their in vitro cytotoxic activity against human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). nih.govnih.gov The results indicated that some of these compounds exhibited significant cytotoxicity, suggesting their potential as probes to study cell death pathways and identify new anticancer drug leads. nih.govnih.gov The study highlights how the 6-bromobenzo[d]thiazol-2(3H)-one moiety can be incorporated into more complex structures to modulate biological activity.

The following table summarizes the cytotoxic activity of selected 6-bromobenzo[d]thiazol-2(3H)-one- nih.govnih.govtriazole hybrids.

Compound IDTarget Cell LineIC50 (µM)
3e MCF-71.12
HeLa1.32
3f MCF-71.24
HeLa1.46
Cisplatin (Standard) MCF-71.02
HeLa1.21

Data sourced from Nagavelli et al. nih.gov

While these studies primarily focus on the synthesis and cytotoxic screening, the derivatization of the this compound core provides a platform for creating more sophisticated probes. Future research could involve attaching fluorescent tags or photoaffinity labels to these cytotoxic derivatives to visualize their subcellular localization and identify their molecular targets, thereby offering deeper insights into the specific cellular pathways they disrupt.

Applications in Medicinal Chemistry Research (Mechanistic Focus)

The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active compounds. researchgate.net The specific substitution pattern of this compound offers unique opportunities for medicinal chemistry research, particularly in the investigation of novel pharmacophores and understanding ligand-target interactions.

Scaffold for Investigating Novel Pharmacophores

The this compound core provides a rigid framework that can be systematically modified to explore new pharmacophoric space. The bromine atom at the 6-position can be exploited for further chemical transformations, such as cross-coupling reactions, to introduce a variety of substituents. This allows for the systematic investigation of how different chemical groups at this position influence biological activity.

For instance, the thiazole (B1198619) ring is a key component in numerous approved drugs and is considered a valuable scaffold for drug discovery. researchgate.netdntb.gov.ua By using this compound as a starting material, medicinal chemists can synthesize libraries of compounds with diverse functionalities. These libraries can then be screened against various biological targets, such as kinases, proteases, or receptors, to identify novel pharmacophores that exhibit desired biological effects. The development of thiazolyl-indazole derivatives as potential inhibitors for the SARS-CoV-2 main protease (MPro) illustrates the utility of the thiazole scaffold in addressing urgent medical needs. nih.gov

Insights into Ligand-Target Binding Modes through Molecular Docking and Simulation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, providing valuable insights into their interaction at a molecular level. ijpca.org The this compound scaffold and its derivatives are amenable to such studies, helping researchers to understand their binding modes and to design more potent and selective inhibitors.

Molecular docking studies on related benzothiazole derivatives have provided crucial information on their binding to various protein targets. For example, docking studies of quinazoline (B50416) derivatives, which share structural similarities with benzothiazoles, have been used to predict their binding modes within the active site of the epidermal growth factor receptor (EGFR). nih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that are essential for inhibitory activity. nih.gov

While specific molecular docking studies on this compound are not extensively reported in the provided search results, the principles can be readily applied. A hypothetical docking study of this compound into a kinase active site, for instance, would likely show the benzothiazole core occupying a hydrophobic pocket, with the bromine atom potentially forming halogen bonds with specific amino acid residues. The methyl group could also contribute to hydrophobic interactions. Such computational analyses are instrumental in guiding the synthesis of new derivatives with improved binding affinities.

Potential Applications in Advanced Materials Science

The unique electronic and structural properties of this compound also make it a candidate for applications in advanced materials science, particularly in the fields of organic electronics and supramolecular chemistry.

Organic Electronics and Optoelectronics

Benzothiazole derivatives are known to possess interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govmdpi.com The thiazole ring is an electron-accepting heterocycle, and when incorporated into conjugated systems, it can lead to materials with desirable electronic and optical properties. researchgate.net

The presence of the bromine atom in this compound can further modulate these properties. Halogen substitution is a known strategy to influence the molecular packing and electronic structure of organic semiconductors. While direct studies on the optoelectronic properties of this compound are limited in the provided search results, related benzothiadiazole derivatives have been shown to exhibit intense fluorescence and have been investigated as electron transport layer materials in organoelectronic devices. rsc.org Further research into the photoluminescence and charge transport properties of this compound could reveal its potential in this area.

Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. researchgate.netcsic.es The structure of 6-bromo-3-methylbenzo[d]thiazol-2(H)-one contains several features that could drive its self-assembly into ordered supramolecular structures. The planar benzothiazole core can participate in π-π stacking interactions, while the bromine atom can form halogen bonds.

A study on the crystal structure of 6-bromo-2-(methylthio)benzo[d]thiazole (B1289472) revealed a short contact between the bromine and sulfur atoms, suggesting the role of such interactions in the crystal packing. nih.govresearchgate.net Similarly, research on bromo-substituted benzo[1,2-b:4,5-b′]dithiophene derivatives has shown that intermolecular Br⋯S interactions can facilitate the formation of highly ordered lamellar structures. rsc.org These findings suggest that this compound could be a valuable building block for crystal engineering and the design of self-assembling systems with specific electronic or optical properties. The ability to control the solid-state packing of organic molecules is crucial for optimizing the performance of organic electronic devices.

Advanced Analytical Methodologies for Research and Quantification of 6 Bromo 3 Methylbenzo D Thiazol 2 3h One

Chromatographic Techniques for High-Purity Isolation and Analysis (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation, isolation, and purity assessment of "6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of benzothiazole (B30560) derivatives due to its versatility and applicability to a wide range of compound polarities and thermal stabilities. For the analysis of compounds structurally similar to "this compound", reversed-phase HPLC is commonly utilized. This involves a non-polar stationary phase (like C18 or C8) and a polar mobile phase.

Research on various benzothiazoles has demonstrated the efficacy of HPLC with UV detection for quantification. ucdavis.edujyoungpharm.org The selection of the UV detection wavelength is critical and is determined by the compound's unique UV-visible absorption spectrum. For instance, different benzothiazole derivatives are detected at wavelengths such as 250 nm, 280 nm, and 325 nm to achieve maximal sensitivity and selectivity. ucdavis.edu Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target analyte from impurities. ucdavis.edu The purity of synthesized benzothiazole analogues has been successfully assessed using HPLC, with reported purities up to 99.36%. jyoungpharm.org

Table 1: Illustrative HPLC Conditions for Analysis of Benzothiazole Derivatives (Note: These are general conditions for related compounds and would require optimization for this compound)

Parameter Setting Reference
Column Reversed-Phase C18 (RP-18) ucdavis.edu
Mobile Phase Acetonitrile / Water Gradient ucdavis.edu
Detector UV-Vis Detector ucdavis.edu
Wavelengths Programmed based on analyte (e.g., 250, 280, 325 nm) ucdavis.edu

| Column Temp. | 40°C | ucdavis.edu |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While some benzothiazole derivatives can be thermally labile, GC is suitable for many others, especially when coupled with a mass spectrometer for definitive identification. ucdavis.edu The choice of column is crucial for effective separation. A DB-5MS column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is often used for the separation of various emerging contaminants, including benzothiazoles. scispace.com

However, the applicability of GC to "this compound" would need to be confirmed, as some related compounds are known to be unstable at the high temperatures required for GC analysis. ucdavis.edu For suitable compounds, GC offers high resolution and is a valuable tool for purity assessment and quantitative analysis.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification in Research Samples

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for trace-level analysis and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for detecting and quantifying benzothiazoles in complex environmental and biological samples. nih.govresearchgate.net The technique often employs an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode to suit the analyte's chemical properties. nih.gov For instance, a study on various benzothiazoles used ESI in both modes to detect a broader range of derivatives within a single analytical platform. nih.gov

The use of tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, allows for highly selective quantification. In MRM, a specific parent ion of the target compound is selected and fragmented, and then a specific fragment ion is monitored. This process significantly reduces background noise and matrix interference, enabling quantification at very low levels, such as the ng/L range in wastewater. nih.govmac-mod.com

Table 2: Example LC-MS/MS Parameters for Benzothiazole Analysis (Note: These parameters for related compounds would serve as a starting point for developing a method for this compound)

Parameter Setting Reference
LC Column ACE 3 C8 (50 x 2.1 mm) mac-mod.com
Mobile Phase A: 0.1% formic acid in H₂OB: 0.1% formic acid in MeCN mac-mod.com
Ionization Electrospray (ESI), Positive & Negative Modes nih.govmac-mod.com
Detection Tandem Mass Spectrometer (MS/MS) mac-mod.com
Mode Multiple Reaction Monitoring (MRM) mac-mod.com

| Quantification | Down to ng/L levels | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable benzothiazoles, GC-MS provides excellent separation and structural confirmation. scispace.comnih.govnih.gov The mass spectrometer detector provides mass spectra of the eluting compounds, which act as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. When operated in Selected Ion Monitoring (SIM) mode, the instrument only monitors specific mass fragments characteristic of the target analyte, which greatly enhances sensitivity and selectivity for quantitative analysis. scispace.com GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) further improves selectivity and is used for simultaneous analysis of benzothiazoles and other organic pollutants in various environmental matrices. nih.gov

Spectroscopic Quantification Methods for Research Studies

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of compounds in solution, provided the sample matrix is not overly complex.

The basis for quantification using this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify "this compound", a calibration curve would first be established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

The UV-visible absorption profile is characteristic of a compound's electronic structure. Benzothiazoles typically exhibit multiple absorption bands in the UV region. researchgate.net For example, the parent compound, benzothiazole, shows absorption maxima around 220 nm, 250 nm, and 285 nm. researchgate.net The specific λmax for "this compound" would be determined by scanning a dilute solution of the pure compound across the UV-visible range. Research on other benzothiazole derivatives has involved measuring absorption spectra between 290 nm and 400 nm. unife.it

For mixtures containing multiple absorbing species, derivative spectrophotometry can be employed. ajpaonline.com This mathematical technique involves calculating the first or higher-order derivative of the absorbance spectrum. It can help to resolve overlapping spectral bands and eliminate background interference, allowing for the quantification of an analyte in the presence of other components. ajpaonline.com

Table 3: Mentioned Chemical Compounds

Compound Name
2-(Thiocyanomethylthio)benzothiazole
2-Aminobenzothiazole
2-Hydroxybenzothiazole
2-Mercaptobenzothiazole
This compound
Benzothiazole
Formic acid

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a precursor (e.g., 3-methylbenzo[d]thiazol-2(3H)-one) using reagents like N-bromosuccinimide (NBS) in acetic acid under controlled temperatures (60–80°C). Solvent choice (e.g., DMF vs. chloroform) and stoichiometric ratios of brominating agents are critical for regioselectivity and minimizing side products. Post-reaction purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the bromine substitution pattern and methyl group positioning. Aromatic protons appear as distinct doublets in δ 7.2–8.1 ppm, while the methyl group resonates near δ 3.4 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 243.96 (M+H+^+) for C8_8H6_6BrNOS .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry, as demonstrated for structurally similar brominated benzothiazoles .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing bromine atom at position 6 activates the thiazole ring for nucleophilic substitution. For example, reactions with sodium methoxide in DMF at 80°C yield 6-methoxy derivatives. Kinetic studies show pseudo-first-order behavior under excess nucleophile conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported cytotoxic activities of this compound derivatives across cell lines?

  • Methodological Answer : Discrepancies (e.g., IC50_{50} variations in MCF-7 vs. HeLa cells) may arise from differences in assay protocols (MTT vs. SRB), cellular uptake efficiency, or metabolic stability. Cross-validation using standardized assays (e.g., NCI-60 panel) and molecular docking to compare target binding affinities (e.g., tubulin vs. topoisomerase II) is advised .

Q. How can computational modeling predict the bioactivity of novel derivatives?

  • Methodological Answer :

  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with cytotoxicity. Training datasets should include analogs with known IC50_{50} values .
  • Molecular Dynamics Simulations : Assess binding stability to targets like EGFR or PARP-1. For example, derivatives with extended π-systems show enhanced hydrophobic interactions in silico .

Q. What mechanistic insights explain the antimicrobial activity of this compound analogs?

  • Methodological Answer : Studies suggest inhibition of bacterial DNA gyrase or fungal lanosterol demethylase. For Staphylococcus aureus, time-kill assays and SEM imaging reveal membrane disruption at MIC values ≤8 µg/mL. Synergistic effects with fluconazole (FICI ≤0.5) indicate potential combination therapies .

Experimental Design & Data Analysis

Q. How to design a SAR study for this compound derivatives targeting kinase inhibition?

  • Methodological Answer :

Core Modifications : Introduce substituents at positions 3 (methyl) and 6 (bromine) to vary steric and electronic profiles.

Assay Selection : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify hits.

Data Normalization : Express activity as % inhibition relative to controls (staurosporine as reference).

  • Example: A 6-cyano analog showed 72% inhibition against CDK2 vs. 58% for the parent compound .

Q. What are the pitfalls in interpreting XRD data for brominated benzothiazoles, and how are they mitigated?

  • Methodological Answer : Challenges include disordered solvent molecules (e.g., in chloroform solvates) and thermal motion artifacts. Use SQUEEZE (PLATON) to model solvent regions and refine H-atom positions with riding models. For the title compound, C–Br bond lengths should align with literature values (1.89–1.92 Å) .

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Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.